molecular formula C21H26N2O2 B1590054 tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate CAS No. 91189-18-3

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Cat. No.: B1590054
CAS No.: 91189-18-3
M. Wt: 338.4 g/mol
InChI Key: BIVZFVCCXSAZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C21H26N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzhydryl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with benzhydryl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced azetidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tert-butyl or benzhydryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate, and dimethylformamide.

Major Products Formed:

  • Oxidized azetidine derivatives
  • Reduced azetidine derivatives
  • Substituted azetidine derivatives with various functional groups

Scientific Research Applications

Chemistry: tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of azetidine derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance binding affinity to these targets, while the azetidine ring provides structural rigidity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the specific context.

Comparison with Similar Compounds

  • tert-Butyl (1-benzhydrylazetidin-3-yl)methylcarbamate
  • tert-Butyl (1-benzhydrylazetidin-3-yl)acetate
  • tert-Butyl (1-benzhydrylazetidin-3-yl)amine

Uniqueness: tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate is unique due to its combination of a tert-butyl group, a benzhydryl group, and an azetidine ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-18-14-23(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVZFVCCXSAZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548985
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-18-3
Record name 1,1-Dimethylethyl N-[1-(diphenylmethyl)-3-azetidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91189-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl-[1-(diphenylmethyl)azetidin-3-yl]carbamat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.